molecular formula C18H21N5O B283577 N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine

N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine

Cat. No. B283577
M. Wt: 323.4 g/mol
InChI Key: PCYSZMJTUNEDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine is not yet fully understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of beta-amyloid protein in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for certain enzymes or proteins, which makes it an ideal tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are numerous future directions for the study of N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine. Some of the potential areas of research include:
1. Further elucidation of the mechanism of action of this compound.
2. Development of new analogs of this compound with improved potency and selectivity.
3. Investigation of the potential applications of this compound in other fields such as agriculture and environmental science.
4. Study of the potential side effects and toxicity of this compound in vivo.
5. Development of new drug delivery systems for this compound to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine is a promising chemical compound that has numerous potential applications in various fields. Its high potency and selectivity make it an ideal tool for studying the functions of certain enzymes or proteins. However, its potential toxicity requires careful handling and storage. Further research is needed to fully understand the mechanism of action of this compound and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine involves a multi-step process. The first step involves the reaction of 4-ethoxybenzylamine with 4-bromo-1-(4-methylphenyl)-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(4-ethoxybenzyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-amine. The second step involves the reaction of this intermediate compound with 4-aminobenzylamine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine.

Scientific Research Applications

N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[[4-[(4-ethoxyphenyl)methylamino]phenyl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C18H21N5O/c1-2-24-17-9-5-15(6-10-17)11-19-16-7-3-14(4-8-16)12-20-18-21-13-22-23-18/h3-10,13,19H,2,11-12H2,1H3,(H2,20,21,22,23)

InChI Key

PCYSZMJTUNEDQB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)CNC3=NC=NN3

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)CNC3=NC=NN3

Origin of Product

United States

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